Cas no 1215596-09-0 (Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)

Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

- SBB056071

- tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazaperhydroin-3-yl)piperidinecarboxylat e

- Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

-

- MDL: MFCD09991837

- インチ: 1S/C16H28N2O4/c1-15(2,3)22-13(19)17-8-6-12(7-9-17)18-10-16(4,5)11-21-14(18)20/h12H,6-11H2,1-5H3

- InChIKey: PHKPUBTYSVDHRF-UHFFFAOYSA-N

- ほほえんだ: O1C(N(CC(C)(C)C1)C1CCN(C(=O)OC(C)(C)C)CC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 434

- トポロジー分子極性表面積: 59.1

Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate セキュリティ情報

- ちょぞうじょうけん:(BD497599)

Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541059-500mg |

tert-Butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate; . |

1215596-09-0 | 500mg |

€280.00 | 2023-09-01 | ||

| abcr | AB541059-1g |

tert-Butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate; . |

1215596-09-0 | 1g |

€779.90 | 2024-07-20 | ||

| abcr | AB541059-250mg |

tert-Butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate; . |

1215596-09-0 | 250mg |

€300.90 | 2024-07-20 | ||

| abcr | AB541059-1 g |

tert-Butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate; . |

1215596-09-0 | 1g |

€478.00 | 2022-03-01 | ||

| abcr | AB541059-100mg |

tert-Butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate; . |

1215596-09-0 | 100mg |

€200.70 | 2024-07-20 |

Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate 関連文献

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylateに関する追加情報

Tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate: A Comprehensive Overview

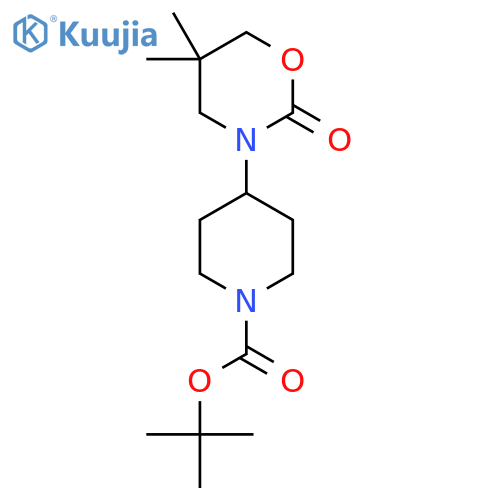

Tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate, also known by its CAS number 1215596-09-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique molecular structure, which combines a piperidine ring system with a substituted oxazinane moiety and a tert-butyl ester group. The integration of these structural elements contributes to its diverse reactivity and functionality.

The synthesis of Tert-butyl 4-(5,5-dimethyl-2 oxo 1,3 oxazinan 3 yl)piperidine 1 carboxylate involves a series of intricate organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Recent advancements in asymmetric catalysis have enabled the production of enantiomerically enriched variants of this compound, which are particularly valuable in drug discovery and development.

One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that the oxazinane ring system can serve as a versatile scaffold for the construction of peptide mimetics and other biologically relevant compounds. For instance, studies published in Journal of Medicinal Chemistry highlight the potential of this compound as a precursor for developing inhibitors targeting key enzymes involved in neurodegenerative diseases.

The tert-butyl ester group attached to the piperidine ring not only enhances the compound's stability but also facilitates further functionalization. This feature makes it an attractive candidate for use in click chemistry and other modular assembly strategies. Moreover, the dimethyl substitution on the oxazinane ring imparts steric bulk, which can influence the compound's pharmacokinetic properties and bioavailability.

Recent computational studies have provided deeper insights into the electronic properties and conformational flexibility of Tert-butyl 4-(5,5-dimethyl -2 oxo -1,3 oxazinan -3 yl)piperidine -1 carboxylate. These findings have been instrumental in guiding the design of more efficient synthetic routes and optimizing its performance in biological assays.

In conclusion, Tert-butyl 4-(5,5-dimethyl -2 oxo -1,3 oxazinan -3 yl)piperidine -1 carboxylate (CAS No: 1215596 -09 -0) represents a valuable addition to the arsenal of advanced chemical building blocks. Its unique structure and versatile functional groups make it a compelling candidate for exploring new frontiers in drug discovery and materials science.

1215596-09-0 (Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate) 関連製品

- 1220411-29-9(Tiafenacil)

- 1019380-80-3({1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}methanamine)

- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)

- 41720-98-3((2R)-2-methylpyrrolidine)

- 2227698-70-4((2S)-5-fluoro-5-methylhexan-2-amine)

- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)

- 2549063-12-7(5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole)

- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 95-69-2(4-Chloro-2-methylaniline)